1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one is a compound that belongs to the class of imidazolidin-2-ones, which are five-membered cyclic ureas. These compounds are known for their presence in various pharmaceuticals, natural products, and as intermediates in organic syntheses . The structure of this compound includes a bromonaphthalene moiety attached to an imidazolidin-2-one ring, making it a unique and valuable compound in chemical research and applications .
Vorbereitungsmethoden
The synthesis of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(2,2-dimethoxyethyl)urea with aromatic and heterocyclic nucleophiles under acid-catalyzed conditions Another method involves the catalytic synthesis of imidazolidin-2-ones using metal or organocatalysts, which can provide more sustainable and efficient protocols .
Analyse Chemischer Reaktionen
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one has several scientific research applications:
Biology: The compound’s structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It is found in various pharmaceuticals and can be used in drug development and design.
Wirkmechanismus
The mechanism of action of 1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety and the imidazolidin-2-one ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
1-(6-Bromonaphthalen-2-yl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives and similar compounds:
2-Imidazolidinone: A simpler analogue with a basic imidazolidin-2-one structure.
Benzimidazolidin-2-ones: Compounds with a benzene ring fused to the imidazolidin-2-one ring, offering different properties and applications.
Substituted Imidazolidin-2-ones: Various derivatives with different substituents on the imidazolidin-2-one ring, each with unique characteristics and uses.
The uniqueness of this compound lies in its specific structure, which combines the bromonaphthalene moiety with the imidazolidin-2-one ring, providing distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H11BrN2O |
---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
1-(6-bromonaphthalen-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C13H11BrN2O/c14-11-3-1-10-8-12(4-2-9(10)7-11)16-6-5-15-13(16)17/h1-4,7-8H,5-6H2,(H,15,17) |
InChI-Schlüssel |
ABHMMSORYIVSIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.